2-Amino-1,3-benzoxazole-5-sulfonamide
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Overview
Description
“2-Amino-1,3-benzoxazole-5-sulfonamide” is a compound with the CAS Number: 1479273-05-6 . It has a molecular weight of 213.22 . The compound is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluene sulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . These synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N3O3S/c8-7-10-5-3-4 (14 (9,11)12)1-2-6 (5)13-7/h1-3H, (H2,8,10) (H2,9,11,12) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activity
2-Amino-1,3-benzoxazole-5-sulfonamide derivatives have been explored for their antimicrobial properties. Ertan-Bolelli et al. (2016) synthesized novel benzoxazole derivatives, demonstrating broad-spectrum activity against microorganisms such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. The study highlighted compounds with significant antimycobacterial activity, revealing potential in designing new drugs targeting resistant strains of M. tuberculosis (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Sensor Technology
This compound derivatives have been utilized in the development of fluorescence sensors for anion detection. Wu et al. (2007) reported the synthesis of sensors capable of distinguishing basic anions like F-, CH3COO-, and H2PO4- through changes in fluorescence, attributing this capacity to the inhibition of excited-state intramolecular proton transfer (ESIPT) processes. Such compounds offer a novel approach for the selective detection of anions, showcasing the versatility of benzoxazole sulfonamides in sensor technology (Wu et al., 2007).
Carbonic Anhydrase Inhibition for Cancer Therapy
Research into this compound derivatives has also extended into cancer therapy, specifically targeting carbonic anhydrase (CA) isozymes. Wilkinson et al. (2006) synthesized glycoconjugate benzene sulfonamides demonstrating inhibition of human CA isozymes, including hCA I, hCA II, and the tumor-associated hCA IX. These inhibitors showed potential as scaffolds for the development of new cancer therapies, highlighting the importance of structural diversity in the carbohydrate tails for achieving selectivity and potency (Wilkinson et al., 2006).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a wide range of pathways due to their broad biological activities .
Pharmacokinetics
The compound’s storage temperature is at room temperature , which might suggest its stability under normal conditions.
Result of Action
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives, to which this compound belongs, have been used to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Cellular Effects
Some benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
Benzoxazole derivatives have been reported to exhibit inhibitory effects against DNA topoisomerases I and IIα .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Amino-1,3-benzoxazole-5-sulfonamide in laboratory settings. It is known that the compound is stable at room temperature .
Metabolic Pathways
Benzoxazole derivatives have been synthesized using various pathways .
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUHKFGGRNZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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